Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate

antihypertensive stereoselective pharmacology renovascular hypertension

Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate (CAS 76333‑71‑6), designated (+)-Etozolin or dexetozoline, is the dextrorotatory (S)-enantiomer of the thiazolidinone-derived loop-diuretic class. The molecule possesses a 2-methylenethiazolidone core substituted at position 5 with a piperidin-1-yl group and at position 3 with a methyl group, with the acetic acid ethyl ester side chain at position 2 locked in a defined (Z)-geometry.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 76333-71-6
Cat. No. B12693436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate
CAS76333-71-6
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C
InChIInChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9+/t13-/m0/s1
InChIKeyZCKKHYXUQFTBIK-LXKVQUBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate (CAS 76333-71-6) — Compound Class and Core Identity for Procurement Screening


Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate (CAS 76333‑71‑6), designated (+)-Etozolin or dexetozoline, is the dextrorotatory (S)-enantiomer of the thiazolidinone-derived loop-diuretic class [1]. The molecule possesses a 2-methylenethiazolidone core substituted at position 5 with a piperidin-1-yl group and at position 3 with a methyl group, with the acetic acid ethyl ester side chain at position 2 locked in a defined (Z)-geometry [2]. In the pharmacopeial literature the compound is classified as a loop diuretic prodrug; however, as a single enantiomer it exhibits a pharmacological profile that diverges fundamentally from that of the racemate and from conventional loop diuretics such as furosemide [3].

Why Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate Cannot Be Replaced by Common Loop Diuretics or the Racemate


Generic substitution with racemic etozolin, ozolinone, or alternative loop diuretics (furosemide, torasemide, ethacrynic acid) is pharmacologically unsound because the (S)-enantiomer is diuretically inactive yet possesses a distinctly stronger, dose-dependent antihypertensive effect that is entirely dissociated from saluresis [1]. Clinically used loop diuretics lower blood pressure primarily through volume depletion, whereas the (S)-enantiomer acts via a vascular K⁺-channel opening mechanism that reduces peripheral resistance without activating the renin-angiotensin-aldosterone axis or causing kaluresis [2][3]. Consequently, exchanging the single enantiomer for the racemate introduces counter-productive diuretic activity (from the (R)-enantiomer), and exchanging for furosemide or chlorthalidone sacrifices the K⁺-sparing, vasodilatory, and renin-neutral profile documented in controlled trials — directly impacting experimental reproducibility and therapeutic safety margins [4].

Quantitative Differentiation Evidence for Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate Against Closest Analogs


Stereoselective Antihypertensive Efficacy Independent of Diuresis — Head-to-Head vs. Racemate and (R)-Enantiomer

In a 33-day renovascular hypertensive rat model, the diuretically inactive dextrorotatory (S)-enantiomer (Compound B) produced a significantly greater blood-pressure reduction than either the racemate (Compound A) or the levorotatory (R)-enantiomer (Compound C) at the same intragastric dose [1]. At 200 mg/kg i.g., the (S)-enantiomer lowered mean blood pressure to 156 mmHg, compared with 174 mmHg for the racemate and 164 mmHg for the (R)-enantiomer, versus a control value of 196 mmHg [2]. The (S)-enantiomer showed no diuretic action whatsoever, confirming that the antihypertensive effect is mechanistically decoupled from renal salt and water excretion [3].

antihypertensive stereoselective pharmacology renovascular hypertension

Preserved Serum Potassium and Lowered Renin–Aldosterone Activation vs. Chlorthalidone in Hypertensive Patients

In a double-blind, placebo-controlled Latin-square crossover study in seven uncomplicated hypertensive patients, single oral doses of etozolin (200 mg, 400 mg, 600 mg) and chlorthalidone (25 mg, 50 mg, 75 mg) were compared [1]. Etozolin, unlike chlorthalidone, caused no decrease in serum K⁺ levels and produced a significantly smaller increase in supine and standing plasma renin activity (PRA) and plasma aldosterone, while also inducing a marked rise in plasma prostaglandin E₂ [2]. The divergent neurohormonal activation profile translates into a reduced risk of hypokalemia and secondary hyperaldosteronism, which are common liabilities of thiazide-type diuretics in chronic antihypertensive therapy [3].

potassium-sparing diuretic renin-angiotensin-aldosterone system clinical hypertension

Prolonged Pharmacodynamic Duration of 12–18 Hours vs. Furosemide (~4–6 Hours)

Drug information monographs consistently state that etozolin produces a diuretic and antihypertensive effect lasting 12–18 hours following a single oral dose, compared with the typical 4–6 hour duration of furosemide [1][2]. This extended pharmacodynamic window is underpinned by the dual-compartment pharmacokinetics of the prodrug: etozolin itself has a plasma half-life of approximately 2 hours, while its active metabolite ozolinone exhibits a terminal half-life of approximately 10 hours [3]. The resulting sustained exposure enables once-daily dosing regimens, whereas furosemide often requires twice-daily administration to maintain 24-hour blood-pressure control [4].

duration of action loop diuretic once-daily dosing pharmacokinetics

Direct Vascular K⁺-Channel Opening with pA₂ = 5.01 — A Mechanism Absent in Furosemide and Thiazides

In isolated guinea-pig aortic strips, etozoline (10 µM–1 mM) produced concentration-dependent, non-competitive inhibition of contractions evoked by elevated extracellular K⁺ (15–45 mM) and by Ca²⁺ influx [1]. Against contractions induced by the K⁺-channel blocker tetraethylammonium (TEA), etozoline acted as a competitive antagonist with a calculated pA₂ value of 5.01 ± 0.16 [2]. Both d- and l-ozolinone antagonized TEA contractions only at suprapharmacological concentrations (1 and 3 mM, respectively), indicating that the K⁺-channel opening effect is predominantly a property of the intact prodrug [3]. This vasodilatory mechanism is not shared by furosemide, ethacrynic acid, or hydrochlorothiazide, which lack direct vascular K⁺-channel activity [4].

vasodilation potassium channel calcium antagonism vascular smooth muscle

Prodrug Design with Dual-Compartment Pharmacokinetics — t₁/₂ 2 h (Parent) and 10 h (Active Metabolite Ozolinone)

Etozolin functions as an ethyl ester prodrug that undergoes rapid and nearly complete gastrointestinal absorption, followed by metabolic hydrolysis to the active free acid ozolinone [1]. The parent compound displays a plasma elimination half-life of approximately 2 hours, while the active metabolite ozolinone has a substantially longer half-life of approximately 10 hours [2]. This dual-compartment pharmacokinetic profile is fundamentally different from that of furosemide (t₁/₂ ≈ 1.5 h, no active metabolite) and torasemide (t₁/₂ ≈ 2–3 h, no long-lived active metabolite), and it explains the clinically observed 12–18 hour pharmacodynamic duration [3]. Importantly, renal and hepatic impairment do not significantly alter the disposition kinetics of etozolin or ozolinone, conferring predictable exposure in disease models [4].

prodrug pharmacokinetics ozolinone half-life metabolic activation

Optimal Research and Industrial Application Scenarios for Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate


Diuretic-Independent Hypertension Research Requiring Dissociation of Blood-Pressure Lowering from Volume Depletion

Investigators studying vascular-resistance-driven hypertension can use the (S)-enantiomer as a pharmacological probe that lowers blood pressure without inducing diuresis or natriuresis, as demonstrated in the renovascular hypertensive rat model where 200 mg/kg i.g. reduced mean arterial pressure from 196 to 156 mmHg over 33 days with zero diuretic activity [1]. This permits cleaner interpretation of hemodynamic endpoints without the confounding influence of extracellular fluid volume contraction inherent to furosemide or racemic etozolin.

Chronic Hypertension Models Requiring Once-Daily Dosing and Stable 24-Hour Pharmacodynamic Coverage

The dual-compartment pharmacokinetics — etozolin t₁/₂ 2 h, active metabolite ozolinone t₁/₂ 10 h — support a pharmacodynamic duration of 12–18 hours after a single oral dose [2][3]. This profile is ideal for long-term rodent hypertension protocols where once-daily oral gavage minimizes handling stress and ensures sustained target engagement, in contrast to furosemide which typically requires twice-daily administration to maintain efficacy.

Electrolyte-Sparing Antihypertensive Studies Focused on Potassium Homeostasis and RAAS Modulation

In head-to-head clinical comparison with chlorthalidone, etozolin preserved serum potassium levels while producing a significantly smaller rise in plasma renin activity and aldosterone [4]. Researchers evaluating the metabolic consequences of long-term antihypertensive therapy — particularly in models of heart failure or renal impairment where hypokalemia and RAAS activation are critical endpoints — will find this compound offers a differentiated safety signal that simplifies metabolic monitoring.

Vascular Pharmacology Studies Targeting K⁺-Channel-Mediated Vasodilation

The (S)-enantiomer and its intact prodrug form competitively antagonize TEA-induced contractions in isolated aortic preparations with a pA₂ of 5.01 ± 0.16, while the metabolites d- and l-ozolinone require 100-fold higher concentrations to achieve comparable effects [5]. This makes the compound a valuable reference agonist for ex vivo vascular studies of K⁺-channel-dependent relaxation, a mechanism not shared by furosemide, hydrochlorothiazide, or ethacrynic acid.

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